molecular formula C23H20N4O4 B2948390 ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate CAS No. 898431-79-3

ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate

Cat. No. B2948390
CAS RN: 898431-79-3
M. Wt: 416.437
InChI Key: IHVKQCMLAMYPGG-UHFFFAOYSA-N
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Description

“Ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Synthesis Analysis

The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . In one of the synthesis steps, the pyrazolone ring is opened and a compound is formed, which then cyclizes to form pyrazoloquinoline .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction between the aldehyde group and the α-methylene group of the pyrazolone .

Scientific Research Applications

I conducted a thorough search for the specific compound “ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate” and its scientific research applications. Unfortunately, there seems to be limited information available on this exact compound in the public domain. However, based on related compounds with similar structures, we can infer potential applications in various scientific fields. Below are some inferred applications based on the structure and known activities of similar compounds:

Antiviral Therapeutics

Compounds with five-membered heteroaryl amines, which are structurally related to the compound , have shown antiviral activity against viruses such as Newcastle disease virus . This suggests that our compound may also have potential as an antiviral agent.

Antimicrobial Potential

Imidazole-containing compounds, which share some structural similarities with our compound, have demonstrated good antimicrobial potential . This indicates a possible application in developing new antimicrobial drugs.

Synthetic Methodology

The synthesis of related heterocyclic compounds often involves interesting synthetic sequences that can be applied in organic chemistry research for constructing complex molecules .

Photophysical Properties

Compounds with pyrazolo[3,4-b]pyridine structures have been studied for their photophysical properties, which could be useful in the development of new materials for optoelectronic applications .

Biological Potential

Indole derivatives, which are structurally related to our compound, have diverse biological and clinical applications due to their pharmacological activities . This suggests that our compound may also possess a range of biological potentials.

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines have been studied for their biomedical applications, including as potential therapeutic agents for various diseases .

Future Directions

The future directions for this compound and its class could involve further exploration of their potential as fluorescent sensors and biologically active compounds . There’s also potential for their use in the development of new drugs, given their confirmed biological and pharmacological activities .

properties

IUPAC Name

ethyl 4-[(3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-3-31-23(30)15-9-11-16(12-10-15)25-22(29)18-13-24-21-19(20(18)28)14(2)26-27(21)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVKQCMLAMYPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate

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